molecular formula C14H11FO2 B1344354 4-(4-Fluorophenyl)-3-methylbenzoic acid CAS No. 406234-42-2

4-(4-Fluorophenyl)-3-methylbenzoic acid

Cat. No.: B1344354
CAS No.: 406234-42-2
M. Wt: 230.23 g/mol
InChI Key: WKJJCOVCXLJTMZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-methylbenzoic acid is an aromatic carboxylic acid derivative It features a fluorine atom attached to the para position of the phenyl ring and a methyl group attached to the meta position of the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorotoluene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(4-Fluorophenyl)-3-carboxybenzoic acid.

    Reduction: Formation of 4-(4-Fluorophenyl)-3-methylbenzyl alcohol or 4-(4-Fluorophenyl)-3-methylbenzaldehyde.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-Fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

    3-Methylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and interactions.

    4-(4-Chlorophenyl)-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness

4-(4-Fluorophenyl)-3-methylbenzoic acid is unique due to the combined presence of the fluorine atom and the methyl group, which influence its chemical reactivity and potential applications. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric interactions and overall molecular shape.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJCOVCXLJTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627890
Record name 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406234-42-2
Record name 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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